4-Fluoro-4'-bromochalcone
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Overview
Description
4-Fluoro-4’-bromochalcone is an organic compound belonging to the chalcone family, characterized by the presence of a fluorine atom at the 4-position and a bromine atom at the 4’-position on the aromatic rings
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which 4-fluoro-4’-bromochalcone belongs, are known to interact with a variety of biological targets .
Mode of Action
Chalcones, in general, are known to interact with their targets through various mechanisms, including direct binding and modulation of enzymatic activity .
Biochemical Pathways
Chalcones have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The compound’s molecular weight (305.15 Da) and formula (C15H10BrFO) suggest that it may have reasonable bioavailability .
Result of Action
Chalcones have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Action Environment
It’s known that factors such as temperature can influence the reactivity of chalcones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-4’-bromochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluoroacetophenone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol-water mixture at room temperature, resulting in the formation of the chalcone product .
Industrial Production Methods: Industrial production of 4-Fluoro-4’-bromochalcone follows similar synthetic routes but may employ more efficient methods such as microwave-assisted synthesis. This method involves the same reactants but uses microwave irradiation to accelerate the reaction, resulting in higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4’-bromochalcone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Utilize boronic acids and palladium catalysts under mild conditions.
Major Products Formed:
Substitution Products: Various substituted chalcones depending on the nucleophile used.
Oxidation Products: Corresponding chalcone epoxides or carboxylic acids.
Reduction Products: Reduced chalcones or alcohol derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Fluoro-4’-bromochalcone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Comparison with Similar Compounds
4-Bromochalcone: Similar structure but lacks the fluorine atom.
4-Fluorochalcone: Similar structure but lacks the bromine atom.
4-Chlorochalcone: Contains a chlorine atom instead of bromine.
Uniqueness: 4-Fluoro-4’-bromochalcone is unique due to the presence of both fluorine and bromine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potency as an enzyme inhibitor and its ability to interact with various molecular targets .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKQXQSMJJGERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346748 |
Source
|
Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98991-32-3 |
Source
|
Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-(4-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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